1-[3-(allyloxy)benzoyl]indoline
Description
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-12-21-16-8-5-7-15(13-16)18(20)19-11-10-14-6-3-4-9-17(14)19/h2-9,13H,1,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVDLSDMHPNGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of 1-[3-(Allyloxy)benzoyl]indoline suggest several promising avenues in medicinal chemistry:
- Anticancer Activity : Indole derivatives are known for their anticancer properties. Research on similar compounds indicates that modifications to the indole structure can enhance cytotoxicity against cancer cells. The benzoyl group may further influence this activity by altering the compound's interaction with biological targets.
- Neurological Disorders : Compounds with indole structures have been studied for their neuroprotective effects. Investigating the potential of this compound in models of neurodegeneration could reveal therapeutic benefits.
- Antimicrobial Properties : Similar indole derivatives have shown antimicrobial activity, suggesting that this compound might possess similar properties worth exploring through in vitro studies.
Structure-Activity Relationship (SAR) Studies
Understanding how structural modifications affect biological activity is crucial for optimizing the therapeutic profile of this compound. SAR studies could help elucidate:
- The impact of the allyloxy group on binding affinity to specific receptors or enzymes.
- The role of the benzoyl moiety in enhancing or inhibiting biological activity.
Synthesis and Characterization
Synthesis methods for this compound involve several strategies, including:
- Direct Synthesis : Utilizing standard organic reactions to introduce the allyloxy and benzoyl groups onto the indoline scaffold.
- Characterization Techniques : Employing NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity post-synthesis.
Biological Interaction Studies
To assess the biological relevance of this compound:
- In Vitro Studies : Conducting assays to evaluate cytotoxicity against various cancer cell lines and testing for antimicrobial efficacy.
- In Vivo Models : Exploring potential therapeutic effects in animal models could provide insights into pharmacodynamics and pharmacokinetics.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can highlight unique properties and potential applications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzylindole | Indole core with a benzyl substituent | Anticancer, neuroprotective |
| 3-Allylindole | Indole core with an allyl substituent | Antimicrobial |
| 1-(4-Methoxybenzoyl)indole | Indole core with a methoxybenzoyl group | Anticancer |
| 2-Phenylindole | Indole core with a phenyl substituent | Antidepressant |
| 5-Allyloxyindole | Indole core with an allyloxy substituent | Potential anti-inflammatory |
The unique combination of both benzoyl and allyloxy groups in this compound may enhance its reactivity compared to simpler indole derivatives, suggesting that it could exhibit distinct biological interactions.
Comparison with Similar Compounds
Core Structure Variations
- Indoline vs. Indole Derivatives: Indoline’s saturated core (e.g., in 1-(3-phenylpropanoyl)indoline ) enhances conformational rigidity compared to indoles (e.g., 1-Methyl-3-(1',3'-dimethylbut-3'-enyl)indole ).
- Piperazine vs. Indoline :
1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride replaces the indoline core with a piperazine ring, increasing basicity and solubility due to the secondary amine.
Substituent Effects
- Allyloxy vs. Sulfonyl Groups :
Compounds like 5-O-methylsulfonyl indole derivatives (e.g., seco-CI compounds 2 and 3 ) exhibit cytotoxic activity (IC₅₀ ~1–5 µM), whereas allyloxy groups may favor different bioactivity profiles due to lower electron-withdrawing effects. - Allyloxy vs. Difluoromethoxy :
The difluoromethoxy group in enhances metabolic resistance compared to allyloxy, which is prone to oxidation or Michael additions.
Catalytic Approaches
Functionalization Techniques
Antimicrobial and Anticancer Potential
- Antimicrobial Activity :
Indoline derivatives (e.g., 6a–k ) with sulfonyl or halogen substituents showed MIC values <10 µg/mL against bacterial/fungal strains, whereas allyloxy derivatives’ activity remains unexplored. - Cytotoxicity :
Seco-CI compounds 2 and 3 (5-O-sulfonyl indoles) demonstrated cytotoxicity comparable to doxorubicin (IC₅₀ ~1.2 µM in COLO 205 cells) . Allyloxy groups may modulate potency through divergent mechanisms (e.g., alkylation vs. receptor binding).
Stereochemical Considerations
- The high enantiomeric excess (96% ee) achieved for (S)-3-allyl-indolin-2-one underscores the importance of stereochemistry in biological interactions, a factor critical for 1-[3-(allyloxy)benzoyl]indoline if chiral centers are present.
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
